Cotriptyline

Beschreibung

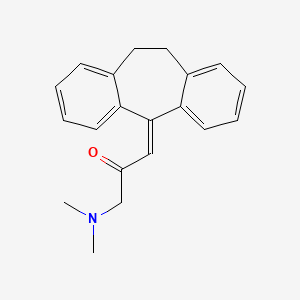

Cotriptyline, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cotriptyline, a tricyclic antidepressant (TCA), is structurally related to amitriptyline and nortriptyline. This compound exhibits various biological activities that contribute to its therapeutic effects, particularly in the treatment of depression and neuropathic pain. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This action enhances synaptic availability of these neurotransmitters, which is crucial for mood regulation. The compound also interacts with several receptor systems, including:

- Alpha-adrenergic receptors : this compound exhibits affinity for these receptors, which may contribute to its sedative effects.

- Histamine H1 receptors : Antihistaminic properties can lead to sedation and weight gain.

- Muscarinic receptors : Anticholinergic effects may result in side effects such as dry mouth and constipation.

Biological Activities

This compound's biological activities extend beyond its antidepressant effects. Research indicates potential neuroprotective and anti-inflammatory properties:

- Neuroprotection : Similar to amitriptyline, this compound may promote neurite outgrowth and enhance neuronal survival through neurotrophin signaling pathways. Studies have shown that TCAs can activate tropomyosin receptor kinase (Trk) receptors, which are essential for neuronal growth and differentiation .

- Anti-inflammatory Effects : this compound has been observed to reduce pro-inflammatory cytokine release in glial cells, suggesting a role in modulating neuroinflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution indicates extensive tissue binding.

- Metabolism : Primarily metabolized in the liver, with active metabolites contributing to its therapeutic effects.

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

- Chronic Pain Management : A study involving patients with neuropathic pain demonstrated significant pain relief with this compound treatment. Patients reported improved quality of life and reduced reliance on opioids .

- Depression Treatment : In a cohort of patients diagnosed with major depressive disorder (MDD), this compound was effective in reducing depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale). The onset of action was typically observed within 2-4 weeks of treatment initiation .

- Suicide Risk Assessment : A case-control study indicated that while this compound can be effective in treating depression, it may also be associated with increased suicide risk in certain populations, particularly children . This underscores the importance of careful monitoring during treatment.

Comparative Data Table

To summarize the biological activity and clinical implications of this compound compared to other TCAs:

| Feature | This compound | Amitriptyline | Nortriptyline |

|---|---|---|---|

| Primary Use | Depression, neuropathic pain | Depression | Depression |

| Reuptake Inhibition | Serotonin & norepinephrine | Serotonin & norepinephrine | Norepinephrine |

| Neuroprotective Effects | Yes | Yes | Limited |

| Anti-inflammatory Effects | Yes | Yes | Limited |

| Common Side Effects | Sedation, anticholinergic effects | Sedation, weight gain | Less sedation |

Eigenschaften

IUPAC Name |

1-(dimethylamino)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2)14-17(22)13-20-18-9-5-3-7-15(18)11-12-16-8-4-6-10-19(16)20/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNINDKQWDOFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)C=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27448-03-9 (hydrochloride) | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50188221 | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-67-4 | |

| Record name | Cotriptyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotriptyline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQJ4QI511C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.